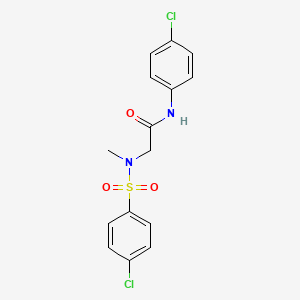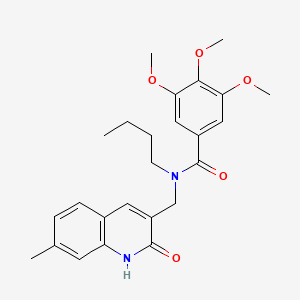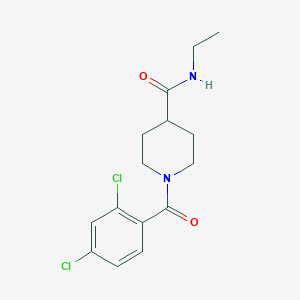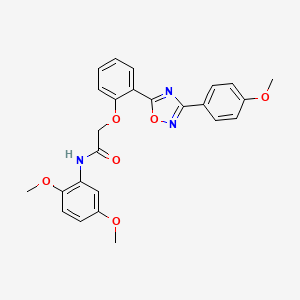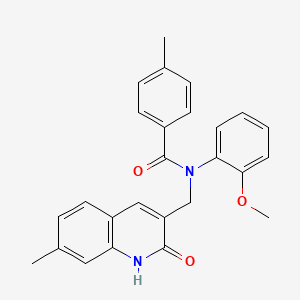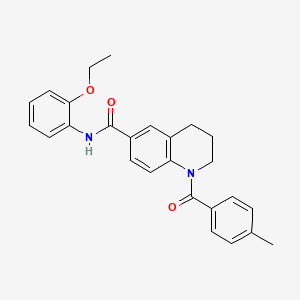
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MQCA belongs to the class of tetrahydroquinolines, which are known to possess various biological activities such as anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in LPS-stimulated macrophages, indicating its antioxidant properties. This compound has also been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
将来の方向性
There are several future directions for the study of 1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. The development of novel formulations and delivery systems for this compound could also enhance its therapeutic potential. Additionally, the evaluation of this compound in animal models of inflammatory diseases and cancer could provide valuable insights into its efficacy and safety.
合成法
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through the reaction of 4-methylbenzoyl chloride with N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 135-137°C. The purity of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(4-methylbenzoyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, antioxidant, anticancer, and antiviral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could be a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-3-31-24-9-5-4-8-22(24)27-25(29)21-14-15-23-20(17-21)7-6-16-28(23)26(30)19-12-10-18(2)11-13-19/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXJJUKPGOELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
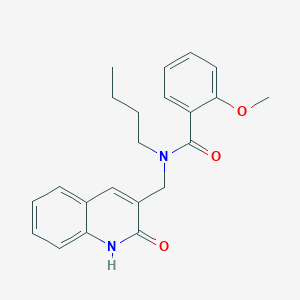
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)



